

Application Notes: 16:0 Succinyl PE in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

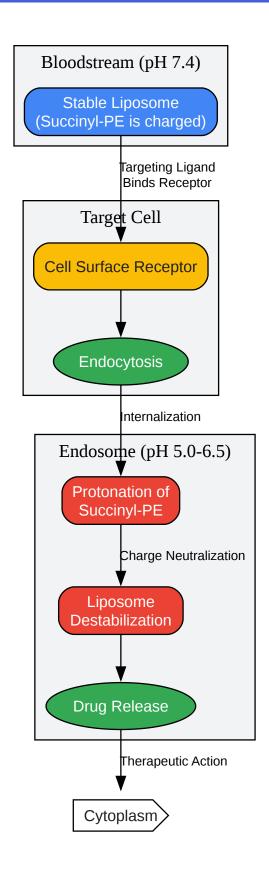
Compound of Interest						
Compound Name:	16:0 Succinyl PE					
Cat. No.:	B575345	Get Quote				

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl), commonly known as **16:0 Succinyl PE** or DPPE-Succinyl, is a functionalized phospholipid integral to the development of advanced drug delivery systems. It is characterized by a 16-carbon saturated acyl chain (dipalmitoyl), a phosphoethanolamine headgroup, and a terminal succinyl group.[1][2] This succinyl group provides a reactive carboxylic acid, making **16:0** Succinyl PE a versatile component for creating targeted and stimuli-responsive nanocarriers like liposomes.[3][4] Its amphiphilic nature allows for stable integration into the lipid bilayer of these carriers, while the carboxyl group offers two primary advantages: pH-sensitivity and a covalent attachment point for targeting moieties.[3][5]

Core Applications

• pH-Sensitive Drug Release: The succinyl group's carboxyl moiety has a pKa in the acidic range. In liposomes circulating in the bloodstream (physiological pH ~7.4), the carboxyl group is deprotonated and negatively charged, contributing to a stable liposomal membrane. [6][7] Upon internalization by target cells into endosomes, where the pH is lower (pH 5.0-6.5), the carboxyl group becomes protonated.[6][8] This charge neutralization disrupts the packing of the lipid bilayer, leading to membrane destabilization and the release of the encapsulated drug into the cytoplasm.[8][9] This mechanism is particularly effective for delivering drugs to acidic microenvironments, such as those found in tumors or sites of inflammation.[6]



• Targeted Delivery via Ligand Conjugation: The terminal carboxyl group serves as a chemical handle for covalently attaching targeting ligands, such as antibodies, peptides, or aptamers. [10] A common and efficient method for this conjugation is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry.[11] This process activates the carboxyl group, allowing it to form a stable amide bond with primary amines on the targeting ligand.[11] The resulting "immunoliposomes" or targeted nanoparticles can selectively bind to and be internalized by cells that overexpress the corresponding receptor, thereby increasing drug concentration at the site of action and reducing off-target toxicity.[8][10]

Signaling and Release Pathway

The primary mechanism for drug release from **16:0 Succinyl PE**-containing liposomes within a target cell is triggered by the acidic environment of the endosome following cellular uptake.

Click to download full resolution via product page

Caption: pH-sensitive drug release mechanism.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing succinylated lipids in drug delivery formulations.

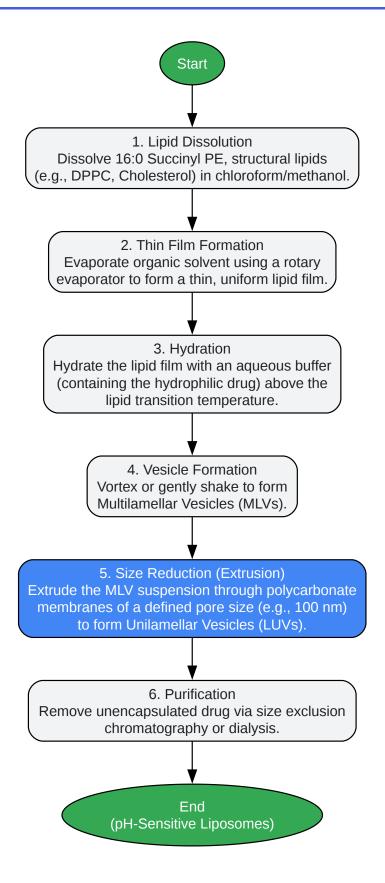
Table 1: pH-Dependent Drug Release

Formulation Components	рН	Release Percentage	Time	Reference
DOPE / CHEMS / DSPE-PEG (Hyaluronic Acid- Targeted)	5.5	90%	6 h	[6]
DOPE / CHEMS / DSPE-PEG (Hyaluronic Acid- Targeted)	7.4	<10%	6 h	[6]
PEtOz-modified liposomes	6.4	~60%	24 h	[12]
PEtOz-modified liposomes	7.4	~25%	24 h	[12]
DODMA / DOPE / Cholesterol / DSPE-PEG	5.0	~37%	0.5 h	[13]
DODMA / DOPE / Cholesterol / DSPE-PEG	7.4	~4%	0.5 h	[13]
DODMA / DOPE / Cholesterol / DSPE-PEG	Acidic	~70%	24 h	[13]
DODMA / DOPE / Cholesterol / DSPE-PEG	Neutral	~55%	24 h	[13]

DOPE: Dioleoylphosphatidylethanolamine, CHEMS: Cholesteryl hemisuccinate, DSPE-PEG: Distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)], PEtOz: Poly(2-ethyl-2-oxazoline), DODMA: 1,2-dioleyloxy-3-dimethylaminopropane.

Table 2: Formulation and Encapsulation Efficiency

Lipid Composition (Molar Ratios)	Drug	Encapsulation Efficiency (%)	Size (nm)	Reference
DODAP / DOPE / Cholesterol / DSPE-PEG (35:35:25:5)	Levofloxacin	35%	120-150	[13]
DODMA / DOPE / Cholesterol / DSPE-PEG (40:30:25:5)	Levofloxacin	35%	120-150	[13]


DODAP: 1,2-dioleoyl-3-dimethylammonium-propane.

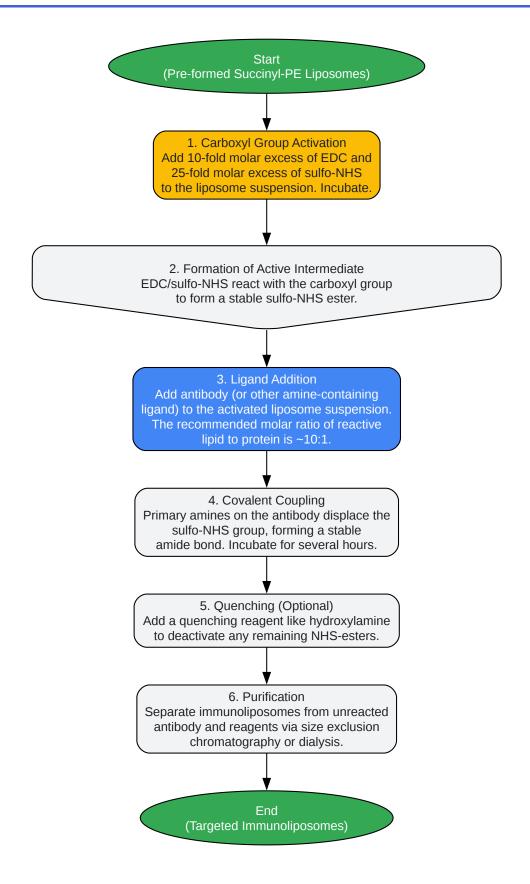
Experimental Protocols

Protocol 1: Preparation of pH-Sensitive Liposomes via Thin-Film Hydration

This protocol describes the formation of liposomes incorporating **16:0 Succinyl PE** using the standard thin-film hydration method, followed by extrusion for size homogenization.

Click to download full resolution via product page

Caption: Workflow for pH-sensitive liposome preparation.


Methodology:

- Lipid Preparation: Co-dissolve **16:0 Succinyl PE** and other lipid components (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and cholesterol) in a suitable organic solvent like a chloroform:methanol mixture (2:1, v/v) in a round-bottom flask. A typical molar ratio might be DPPC:Cholesterol:**16:0 Succinyl PE** (e.g., 55:40:5).
- Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the lipid mixture's phase transition temperature (Tc) to evaporate the solvent, resulting in a thin, dry lipid film on the flask's inner surface.
- Hydration: Hydrate the film with an aqueous buffer (e.g., PBS, HBS) containing the drug to be encapsulated. The hydration temperature should be maintained above the Tc.
- Vesicle Formation: The hydration process, aided by gentle agitation or vortexing, causes the lipid film to swell and form multilamellar vesicles (MLVs).
- Sizing: To obtain a homogenous population of large unilamellar vesicles (LUVs), subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) using a lipid extruder.
- Purification: Remove the unencapsulated drug from the liposome suspension using size exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis against a fresh buffer.

Protocol 2: Covalent Coupling of Antibodies to Succinyl-PE Liposomes

This protocol details the conjugation of an antibody to the surface of pre-formed **16:0 Succinyl PE**-containing liposomes using EDC/sulfo-NHS chemistry.[11]

Click to download full resolution via product page

Caption: Workflow for antibody conjugation to liposomes.

Methodology:

- Activation of Carboxyl Groups:
 - Prepare fresh solutions of EDC and sulfo-NHS in an appropriate reaction buffer (e.g., MES buffer, pH 6.0).
 - To the suspension of pre-formed liposomes containing 16:0 Succinyl PE, add a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS relative to the amount of available succinyl groups on the liposome exterior.[11]
 - Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive sulfo-NHS ester intermediate.[11]
- · Antibody Conjugation:
 - Dissolve the antibody or peptide to be conjugated in a suitable amine-free buffer (e.g., PBS, pH 7.4-8.0).
 - Add the antibody solution to the activated liposome suspension. A molar ratio of approximately 10:1 (reactive lipid:protein) is often a good starting point.[11]
 - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching Reaction (Optional): To deactivate any remaining reactive sulfo-NHS esters and
 prevent non-specific cross-linking, the reaction can be quenched by adding a small molecule
 with a primary amine, such as Tris or hydroxylamine.
- Purification: Remove unconjugated antibody and residual coupling reagents from the final immunoliposome preparation. This is typically achieved through size exclusion chromatography or dialysis with a high molecular weight cutoff membrane. The purified, targeted liposomes are then ready for characterization and in vitro/in vivo use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 16:0 Succinyl PE, 186800-61-3 | BroadPharm [broadpharm.com]
- 3. Succinyl PE | AxisPharm [axispharm.com]
- 4. liposomes.bocsci.com [liposomes.bocsci.com]
- 5. 16:0 Succinyl PE CAS: 186800-61-3 Ruixibiotech [ruixibiotech.com]
- 6. Stimuli-Responsive Liposomes for Drug Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pH-sensitive liposomes: liposomes bearing a poly(ethylene glycol) derivative with carboxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and functional comparisons of pH-sensitive liposomes composed of phosphatidylethanolamine and three different diacylsuccinylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid-Based Drug Delivery Systems in Cancer Therapy: What Is Available and What Is Yet to Come - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of poly(ethylene glycol)—distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encapsula.com [encapsula.com]
- 12. scienceopen.com [scienceopen.com]
- 13. DSpace [helda.helsinki.fi]
- To cite this document: BenchChem. [Application Notes: 16:0 Succinyl PE in Targeted Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b575345#using-16-0-succinyl-pe-in-targeted-drug-delivery-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com